molecular formula C18H32I2N4O2 B13767413 Ammonium, terephthaloylbis(iminoethylene)bis(trimethyl-, diiodide CAS No. 62055-11-2

Ammonium, terephthaloylbis(iminoethylene)bis(trimethyl-, diiodide

Cat. No.: B13767413
CAS No.: 62055-11-2
M. Wt: 590.3 g/mol
InChI Key: SQBRCTZHTVWLMX-UHFFFAOYSA-N
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Description

Trimethyl-[2-[[4-[2-(trimethylazaniumyl)ethylcarbamoyl]benzoyl]amino]ethyl]azanium diiodide is a chemical compound with the molecular formula C18H32I2N4O2 and a molecular weight of 590.281 g/mol. This compound is known for its unique structure, which includes two trimethylazaniumyl groups and a benzoyl group, making it a subject of interest in various scientific research fields.

Preparation Methods

The synthesis of trimethyl-[2-[[4-[2-(trimethylazaniumyl)ethylcarbamoyl]benzoyl]amino]ethyl]azanium diiodide typically involves multiple stepsThe final step involves the addition of iodine to form the diiodide salt. Industrial production methods may vary, but they generally follow similar reaction pathways with optimized conditions for large-scale synthesis.

Chemical Reactions Analysis

Trimethyl-[2-[[4-[2-(trimethylazaniumyl)ethylcarbamoyl]benzoyl]amino]ethyl]azanium diiodide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the iodine atoms are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Trimethyl-[2-[[4-[2-(trimethylazaniumyl)ethylcarbamoyl]benzoyl]amino]ethyl]azanium diiodide has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of trimethyl-[2-[[4-[2-(trimethylazaniumyl)ethylcarbamoyl]benzoyl]amino]ethyl]azanium diiodide involves its interaction with specific molecular targets. The compound’s trimethylazaniumyl groups are known to interact with negatively charged biomolecules, leading to various biological effects. The benzoyl group plays a role in stabilizing the compound’s structure and enhancing its reactivity.

Comparison with Similar Compounds

Trimethyl-[2-[[4-[2-(trimethylazaniumyl)ethylcarbamoyl]benzoyl]amino]ethyl]azanium diiodide can be compared with similar compounds such as:

    Trimethyl-[2-[[4-[2-(trimethylazaniumyl)ethoxy]phenyl]amino]ethyl]azanium diiodide: This compound has an ethoxy group instead of a carbamoyl group, leading to different chemical properties and applications.

    Trimethyl-[2-[[4-[2-(trimethylazaniumyl)ethylcarbamoyl]phenyl]amino]ethyl]azanium diiodide: This compound has a phenyl group instead of a benzoyl group, affecting its reactivity and biological activity.

Trimethyl-[2-[[4-[2-(trimethylazaniumyl)ethylcarbamoyl]benzoyl]amino]ethyl]azanium diiodide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.

Properties

CAS No.

62055-11-2

Molecular Formula

C18H32I2N4O2

Molecular Weight

590.3 g/mol

IUPAC Name

trimethyl-[2-[[4-[2-(trimethylazaniumyl)ethylcarbamoyl]benzoyl]amino]ethyl]azanium;diiodide

InChI

InChI=1S/C18H30N4O2.2HI/c1-21(2,3)13-11-19-17(23)15-7-9-16(10-8-15)18(24)20-12-14-22(4,5)6;;/h7-10H,11-14H2,1-6H3;2*1H

InChI Key

SQBRCTZHTVWLMX-UHFFFAOYSA-N

Canonical SMILES

C[N+](C)(C)CCNC(=O)C1=CC=C(C=C1)C(=O)NCC[N+](C)(C)C.[I-].[I-]

Origin of Product

United States

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